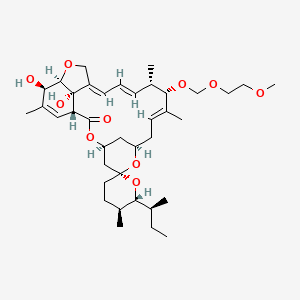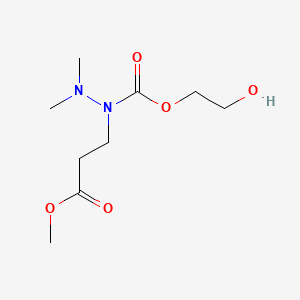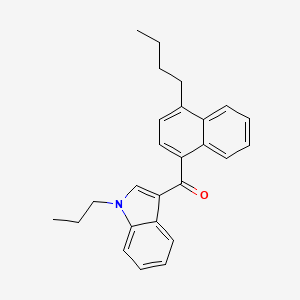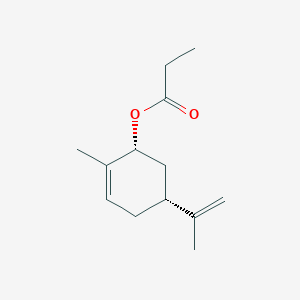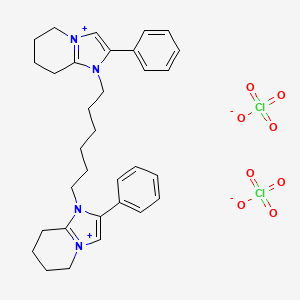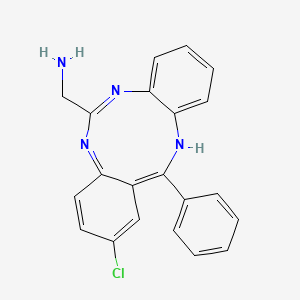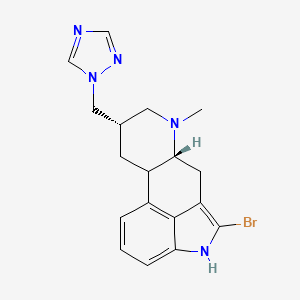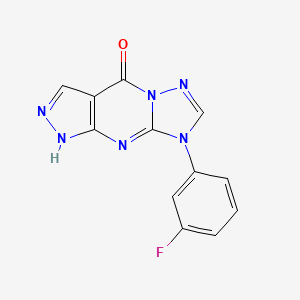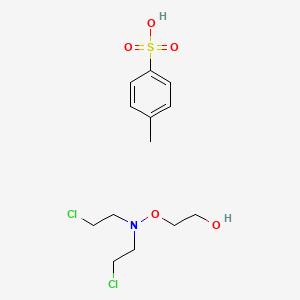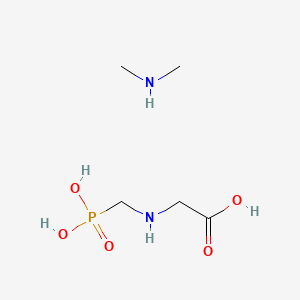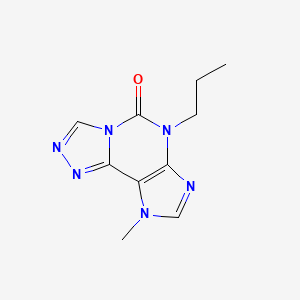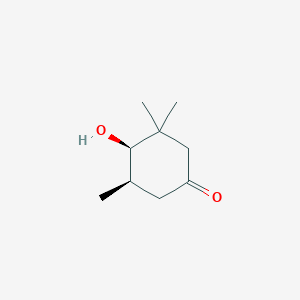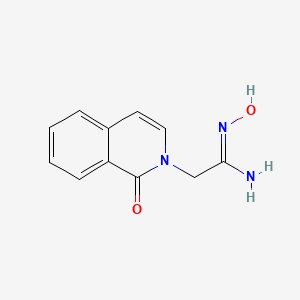
2(1H)-Isoquinolineethanimidamide, N-hydroxy-1-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo-1 1H-isoquinoleine-2 acetamidoxime is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-1 1H-isoquinoleine-2 acetamidoxime typically involves the reaction of isoquinoline derivatives with hydroxylamine or hydroxylamine hydrochloride. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile at room temperature. The process may also involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of Oxo-1 1H-isoquinoleine-2 acetamidoxime may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Oxo-1 1H-isoquinoleine-2 acetamidoxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted isoquinoline compounds. These products can have varied applications depending on their chemical properties and biological activities .
Applications De Recherche Scientifique
Oxo-1 1H-isoquinoleine-2 acetamidoxime has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Oxo-1 1H-isoquinoleine-2 acetamidoxime involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Oxo-1 1H-isoquinoleine-2 acetamidoxime include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolone derivatives: Widely used in medicinal chemistry for their antimicrobial properties.
Uniqueness
Oxo-1 1H-isoquinoleine-2 acetamidoxime is unique due to its specific structural features and the presence of both nitrogen and oxygen atoms within its heterocyclic ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
85475-49-6 |
|---|---|
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
N'-hydroxy-2-(1-oxoisoquinolin-2-yl)ethanimidamide |
InChI |
InChI=1S/C11H11N3O2/c12-10(13-16)7-14-6-5-8-3-1-2-4-9(8)11(14)15/h1-6,16H,7H2,(H2,12,13) |
Clé InChI |
GIGRWRZBFDLCES-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CN(C2=O)C/C(=N/O)/N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN(C2=O)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


